2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride
Description
2-Methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at position 2 and a stereospecific (3R)-piperidin-3-yl moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Key structural attributes:
- Stereochemistry: The (3R)-piperidin-3-yl group introduces chirality, which may influence receptor binding specificity.
- Physicochemical properties: Molecular formula C₁₂H₁₇Cl₂N₃ (MW: 274.20), with two chloride ions stabilizing the protonated piperidine nitrogen.
Properties
IUPAC Name |
2-methyl-1-[(3R)-piperidin-3-yl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-10-15-12-6-2-3-7-13(12)16(10)11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOCQPFMOMZLMU-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1[C@@H]3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the benzodiazole core . The piperidine ring can be introduced through various cyclization reactions, often involving the use of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of benzodiazoles exhibit promising anticancer properties. For example, compounds structurally related to this compound have demonstrated effective inhibition against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). In vitro assays reveal that certain derivatives possess IC values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Benzodiazole Derivative A | MCF7 | 5.0 |
| Benzodiazole Derivative B | HCT116 | 7.5 |
| Standard Drug (e.g., Doxorubicin) | MCF7 | 4.0 |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Recent studies indicate that derivatives exhibit significant inhibition against various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| Benzodiazole Derivative A | 3.12 | Staphylococcus aureus |
| Benzodiazole Derivative B | 10.0 | Escherichia coli |
| Ciprofloxacin | 2.0 | Both |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Biological Research
The compound's interaction with biological systems has made it a subject of interest in pharmacological studies:
- Mechanism of Action : The mechanism involves binding to specific proteins or enzymes, altering their activity and leading to various biological effects. This characteristic is crucial for understanding its therapeutic potential and optimizing its efficacy .
Material Science
In addition to biological applications, 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride is utilized in the development of new materials:
- Polymer Chemistry : The compound serves as a building block for synthesizing complex polymers with potential applications in coatings and electronics due to its favorable chemical properties .
Case Study 1: Anticancer Screening
A recent study synthesized a series of benzothiazole-piperazine hybrids incorporating the benzodiazole structure and evaluated their anticancer activity against multiple cell lines. The results indicated that several hybrids exhibited moderate to potent activity, suggesting that the incorporation of the benzodiazole moiety enhances anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzodiazole derivatives, including 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride. The study revealed significant antibacterial activity against clinically relevant strains, supporting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs from Enamine Ltd.'s catalog and other heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Heterocyclic Core Variations: The benzodiazole core in the target compound contrasts with the pyrazole ring in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine. The pyrrolidine substituent in 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole introduces a 5-membered ring, reducing steric bulk compared to the 6-membered piperidine in the target compound. This could alter binding pocket compatibility in receptor targets .
Stereochemical Specificity: The (3R)-piperidin-3-yl group in the target compound provides a defined spatial orientation absent in non-chiral analogs like 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine. This stereochemistry may enhance selectivity for chiral biological targets, such as G protein-coupled receptors .
Functional Group Impact: The trifluoromethyl group in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine increases lipophilicity (logP) and metabolic resistance, a common strategy in medicinal chemistry to improve bioavailability .
Salt Form and Solubility :
- Both the target compound and 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine are hydrochloride salts, favoring aqueous solubility. In contrast, the pyrrolidine analog is a free base, which may require formulation adjustments for in vivo studies .
Research and Development Considerations
- Discontinued Status : The discontinuation of 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride may reflect challenges in synthesis, stability, or preliminary biological performance. Researchers may need to explore structural analogs like those listed in Table 1 .
- Stereochemistry in Drug Design: The (3R)-configuration underscores the importance of enantiopure synthesis in optimizing target engagement, a trend observed in cannabinoid receptor ligands (e.g., anandamide’s structural specificity ).
Biological Activity
2-Methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzodiazoles, which are known for their diverse biological activities. The molecular formula is , and its structure includes a piperidine ring that contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit promising antimicrobial properties. For instance, compounds structurally related to 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole have shown effective inhibition against various bacterial strains. In vitro studies demonstrated that certain benzodiazole derivatives had minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzodiazole Derivative A | 3.12 | Staphylococcus aureus |
| Benzodiazole Derivative B | 10 | Escherichia coli |
| Ciprofloxacin | 2 | Both |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that benzodiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways. For example, a study highlighted that certain derivatives showed significant inhibition of prostaglandin E2 (PGE2) synthesis in murine models, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
Neuroprotection is another area where 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride may exert beneficial effects. Compounds within this class have been reported to protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective activity is attributed to their ability to modulate neurotransmitter levels and reduce oxidative damage .
The biological activity of 2-methyl-1-[(3R)-piperidin-3-yl]-1H-1,3-benzodiazole hydrochloride is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : It can interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy in a rat model of arthritis. The study found that administration significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha . These findings support the potential therapeutic use of benzodiazole derivatives in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
